sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate
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Overview
Description
Sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate: is a highly sensitive tetrazolium reagent. It is commonly used in NADH and cell proliferation assays due to its ability to produce a water-soluble formazan upon cleavage by mitochondrial dehydrogenase . This compound is known for its light red color, which turns dark red when it forms formazan .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate involves the reaction of 4-iodoaniline with 4-nitrobenzoyl chloride to form an intermediate. This intermediate then undergoes cyclization with sodium azide to form the tetrazolium ring .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using the same reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidation products.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products
Oxidation: Oxidized derivatives of the nitro group.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
- Used as a reagent in various chemical assays to detect the presence of NADH and other reducing agents .
Biology
Medicine
Industry
Mechanism of Action
The compound exerts its effects through the cleavage by mitochondrial dehydrogenase, which converts it into a water-soluble formazan. This reaction is indicative of cellular metabolic activity and is used to measure cell viability and proliferation . The molecular targets include mitochondrial enzymes involved in the electron transport chain .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride .
2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium sodium salt: (WST-8).
Uniqueness
Properties
Molecular Formula |
C19H11IN5NaO8S2 |
---|---|
Molecular Weight |
651.3 g/mol |
IUPAC Name |
sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C19H12IN5O8S2.Na/c20-12-1-3-13(4-2-12)23-21-19(22-24(23)14-5-7-15(8-6-14)25(26)27)17-10-9-16(34(28,29)30)11-18(17)35(31,32)33;/h1-11H,(H-,28,29,30,31,32,33);/q;+1/p-1 |
InChI Key |
JUJBNYBVVQSIOU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=[N+]2C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])I.[Na+] |
Origin of Product |
United States |
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